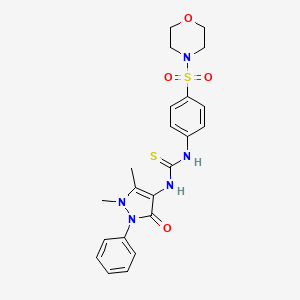
N,N-Dimethyl-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(4-fluorophenyl)acetamide (commonly known as modafinil) is a wakefulness-promoting agent that has been used for the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has also been used off-label for cognitive enhancement and as a treatment for attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
Modafinil's mechanism of action is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and histamine in the brain. Modafinil also increases the activity of orexin neurons, which are involved in regulating wakefulness.
Biochemical and Physiological Effects:
Modafinil has been found to increase wakefulness, alertness, and vigilance. It has also been found to improve cognitive function, including attention, memory, and executive function. Modafinil has been shown to increase the levels of dopamine, norepinephrine, and histamine in the brain, which are neurotransmitters that play a role in wakefulness and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has several advantages for lab experiments, including its ability to improve cognitive function and increase wakefulness. However, modafinil also has several limitations, including its potential for abuse and its effects on the cardiovascular system.
Orientations Futures
Future research on modafinil should focus on its potential use as a treatment for other cognitive disorders, such as Alzheimer's disease and Parkinson's disease. It should also focus on the long-term effects of modafinil use and its potential for abuse. Additionally, research should be conducted on the use of modafinil in combination with other drugs for the treatment of various cognitive disorders.
Méthodes De Synthèse
Modafinil is synthesized from benzhydryl sulfinyl acetamide through a multi-step process. The first step involves the reaction of benzhydryl chloride with thionyl chloride to form benzhydryl chloride. The second step involves the reaction of benzhydryl chloride with sodium bisulfite to form benzhydryl sulfinyl chloride. The third step involves the reaction of benzhydryl sulfinyl chloride with acetamide to form modafinil.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its potential use as a cognitive enhancer and as a treatment for various sleep disorders. It has also been studied for its potential use in the treatment of N,N-Dimethyl-2-(4-fluorophenyl)acetamide, depression, and schizophrenia. Modafinil has been found to improve cognitive function, including attention, memory, and executive function. It has also been found to improve mood and reduce fatigue.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFCUDMXGIHAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B7464191.png)
![N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B7464197.png)
![[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate](/img/structure/B7464210.png)
![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7464213.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)-N-methylpropanamide](/img/structure/B7464217.png)
![1-[(4-bromophenyl)carbonyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7464225.png)
![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7464228.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B7464231.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanediamide](/img/structure/B7464238.png)



![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)